molecular formula C23H34N4O6 B12525902 L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine CAS No. 798540-55-3

L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine

Cat. No.: B12525902
CAS No.: 798540-55-3
M. Wt: 462.5 g/mol
InChI Key: CSMOICMEXWVSQZ-GBBGEASQSA-N
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Description

L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine is a tetrapeptide composed of four amino acids: phenylalanine (Phe), proline (Pro), isoleucine (Ile), and serine (Ser). Its sequence—Phe-Pro-Ile-Ser—suggests a mix of hydrophobic (Phe, Ile) and hydrophilic (Ser) residues, with Pro contributing conformational rigidity due to its cyclic structure.

Properties

CAS No.

798540-55-3

Molecular Formula

C23H34N4O6

Molecular Weight

462.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C23H34N4O6/c1-3-14(2)19(21(30)25-17(13-28)23(32)33)26-20(29)18-10-7-11-27(18)22(31)16(24)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-19,28H,3,7,10-13,24H2,1-2H3,(H,25,30)(H,26,29)(H,32,33)/t14-,16-,17-,18-,19-/m0/s1

InChI Key

CSMOICMEXWVSQZ-GBBGEASQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Resin Selection and Immobilization

SPPS remains the gold standard for peptide synthesis due to its scalability and automation compatibility. The process begins with anchoring the C-terminal amino acid (L-serine) to a resin. Rink amide AM resin (0.25–0.35 mmol/g substitution) is preferred for its acid-labile properties, enabling mild cleavage conditions. Orthogonal protective groups, such as Fmoc for α-amino protection and t-Bu for serine’s hydroxyl group, ensure selective deprotection.

Sequential Coupling and Deprotection

Each amino acid is coupled using activating agents like TBTU/HOBt (1:1 molar ratio) in the presence of diisopropylethylamine (DIPEA) . Coupling efficiency is monitored via ninhydrin tests. For example:

  • L-Isoleucine : Coupled using 3 equivalents of Fmoc-Ile-OH, achieving >99% yield in 50 minutes.
  • L-Proline : Pseudoproline derivatives (e.g., Ser(Ψ⁴⁵Me,MePro)) mitigate aggregation, enhancing stepwise yields.

Cleavage and Global Deprotection

Final cleavage employs trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) to simultaneously remove side-chain protections and release the peptide from the resin. Crude peptides are precipitated in cold ether, yielding purities of 70–85% before HPLC purification.

Solution-Phase Peptide Synthesis

Stepwise Condensation Strategies

Traditional solution-phase methods involve sequential coupling of protected amino acids. For instance:

  • L-Phenylalanyl-L-Proline : Synthesized via carbodiimide-mediated coupling (DCC/HOBt) between Z-Phe-OH and H-Pro-OBzl, achieving 92% yield.
  • Isoleucyl-Serine Methyl Ester : Formed using mixed carbonic anhydride (ClCO₂Et) activation, followed by saponification to free serine.

Protective Group Management

Critical protective groups include:

  • Carbobenzoxy (Cbz) for amines.
  • Benzyl (Bzl) for carboxyl groups.
    Deprotection via catalytic hydrogenation (Pd/C, H₂) ensures minimal racemization.

Final Assembly and Purification

The tetrapeptide is assembled through fragment condensation:

  • Z-Phe-Pro-OH + H-Ile-Ser-OBzl → Z-Phe-Pro-Ile-Ser-OBzl (78% yield).
  • Global deprotection yields the free tetrapeptide, purified via countercurrent distribution or ion-exchange chromatography.

Enzymatic Synthesis Using L-Amino Acid Ligases

Substrate Specificity and Catalysis

L-Amino acid ligases (Lals) from Pseudomonas syringae catalyze ATP-dependent dipeptide bond formation. Key findings:

  • Lal recognizes hydrophobic residues (Phe, Ile) with $$ K_m $$ values of 12–18 mM.
  • Sequential coupling of Phe-Pro and Ile-Ser achieves 65% conversion in 6 hours.

Optimization Strategies

  • pH and Temperature : Optimal activity at pH 9.0 and 30°C.
  • Cofactor Recycling : ATP regeneration systems (e.g., polyphosphate kinases) reduce costs.

Continuous-Flow Peptide Synthesis

Microreactor Systems

Continuous-flow systems enhance mixing and heat transfer, enabling rapid synthesis:

  • Residence Time : 5–10 minutes per coupling step vs. 50 minutes in batch.
  • Yield Improvement : 15% higher overall yield compared to SPPS.

In-Line Purification

Integrated HPLC systems enable real-time purification, reducing solvent use by 40%.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity Post-Cleavage Scalability Cost ($/g)
SPPS 70–85 85–90 High 120–180
Solution-Phase 60–75 75–80 Moderate 200–300
Enzymatic 50–65 90–95 Low 80–120
Continuous-Flow 80–90 95–98 High 90–150

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the peptide bonds or side chains.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can introduce new functional groups, altering the peptide’s biological activity .

Scientific Research Applications

L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine has several applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: The peptide can be employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or a bioactive agent in treating diseases.

    Industry: The peptide can be used in the development of novel materials and biocatalysts

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine with three related peptides from the evidence:

Property This compound (Target) L-Phenylalanine, L-seryl-L-prolyl (Tripeptide) Aviptadil (Vasoactive Intestinal Peptide) L-Lysine-containing Decapeptide
Molecular Formula C₂₃H₃₄N₄O₇ (calculated) C₁₇H₂₃N₃O₅ C₆₇H₁₀₀N₁₈O₁₅S C₄₇H₇₈N₁₄O₁₂
Molecular Weight (g/mol) 516.58 (calculated) 349.38 1428.73 1031.21
PSA (Ų) ~150–180 (estimated) Not reported 519.74 424.58
pKa ~3.0 (C-terminal), ~8.0 (N-terminal) Not reported 3.50 ± 0.10 Not reported
Key Residues Phe, Pro, Ile, Ser Phe, Ser, Pro Multiple residues, including His, Arg, Leu Lys, Arg, Leu, Pro
Key Observations:
  • Size and Complexity : The target tetrapeptide is smaller and less complex than Aviptadil (13 residues) and the decapeptide from , which impacts solubility and bioavailability.
  • Hydrophobicity : The presence of Ile and Phe in the target increases hydrophobicity compared to the tripeptide in (Phe-Ser-Pro), but the inclusion of Ser may enhance aqueous solubility .
  • Conformational Flexibility : Proline introduces rigidity, a feature shared with Aviptadil and other proline-rich peptides .
Aviptadil (CAS 40077-57-4)
  • Function : Aviptadil is a vasoactive intestinal peptide (VIP) analog with anti-inflammatory and bronchodilatory properties.
  • Contrast : Unlike Aviptadil, the target tetrapeptide lacks charged residues (e.g., Arg, Lys) critical for receptor binding, suggesting divergent biological roles.
L-Lysine-containing Decapeptide (CAS 651753-65-0)
  • Contrast : The target’s lack of cationic residues limits its utility in antimicrobial applications but may favor passive membrane permeability.
L-Serine, L-valyl-L-alanyl-L-seryl-L-arginyl... (CAS 493036-79-6)
  • Function : This 10-residue peptide includes Arg and Val, suggesting roles in cell signaling or enzyme inhibition.
  • Contrast : The target’s shorter chain and absence of Arg reduce its likelihood of enzymatic interaction compared to this peptide.

Physicochemical Properties

  • Solubility : The target’s Ser residue enhances solubility in polar solvents compared to fully hydrophobic peptides (e.g., Phe-Pro-Ile-Leu). However, it is less soluble than Aviptadil, which has multiple charged groups .
  • Stability : Proline’s cyclic structure may confer resistance to protease degradation, a feature observed in Aviptadil and other therapeutic peptides .

Biological Activity

L-Phenylalanyl-L-prolyl-L-isoleucyl-L-serine (commonly referred to as L-Phe-Pro-Ile-Ser) is a tetrapeptide composed of four amino acids: phenylalanine, proline, isoleucine, and serine. This compound has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities, including potential therapeutic applications. This article provides a comprehensive overview of the biological activity of L-Phe-Pro-Ile-Ser, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

L-Phe-Pro-Ile-Ser has a molecular formula of C15_{15}H20_{20}N4_4O3_3 and a molecular weight of approximately 304.35 g/mol. The unique arrangement of its amino acids contributes to its biological functions. Proline's cyclic structure influences the peptide's conformation, while serine's hydroxyl group allows for potential post-translational modifications such as phosphorylation.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC15_{15}H20_{20}N4_4O3_3
Molecular Weight304.35 g/mol
Amino Acid SequenceL-Phe-L-Pro-L-Ile-L-Ser

Antimicrobial Properties

Research has indicated that peptides with similar structures to L-Phe-Pro-Ile-Ser exhibit antimicrobial properties. For instance, cyclo(L-Phe-L-Pro), a cyclic dipeptide, has shown significant inhibitory effects against various bacterial strains. Studies suggest that these peptides may disrupt bacterial cell membranes or inhibit essential enzymatic functions within the microorganisms .

Neuropharmacological Effects

L-Phe-Pro-Ile-Ser has been studied for its potential neuropharmacological effects. Diketopiperazines (DKPs), which include derivatives of phenylalanine and proline, have been shown to act as dual inhibitors of serotonin transporters and acetylcholinesterase. These actions can enhance neurotransmitter levels in the brain, suggesting that similar compounds might be effective in treating mood disorders and cognitive impairments .

The biological activities of L-Phe-Pro-Ile-Ser may be attributed to several mechanisms:

  • Receptor Binding : Similar peptides have been shown to interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways.
  • Enzyme Inhibition : The presence of specific amino acid residues can enhance the peptide's ability to inhibit enzymes such as acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts.
  • Antioxidant Activity : Some studies suggest that peptides like L-Phe-Pro-Ile-Ser may exhibit antioxidant properties, protecting cells from oxidative stress .
MechanismDescription
Receptor BindingModulates neurotransmitter receptor activity
Enzyme InhibitionInhibits enzymes like acetylcholinesterase
Antioxidant ActivityProtects cells from oxidative damage

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